3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. Its structure includes a benzamide core substituted with a butoxy group and a cyano-dimethylthiophenyl moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophen-2-amine with butoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is used in various scientific research applications, including:
Catalyst Development: Its unique structure makes it suitable for developing new catalysts for organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and dimethylthiophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Uniqueness
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-4-5-9-22-15-8-6-7-14(10-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-8,10H,4-5,9H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHNUCWRGGOEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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